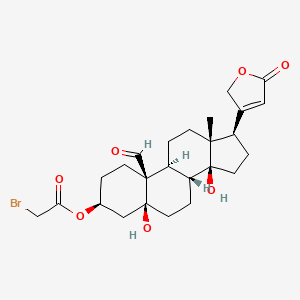

Strophanthidin bromoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H33BrO7 |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |

InChI |

InChI=1S/C25H33BrO7/c1-22-6-3-18-19(25(22,31)9-5-17(22)15-10-20(28)32-13-15)4-8-24(30)11-16(33-21(29)12-26)2-7-23(18,24)14-27/h10,14,16-19,30-31H,2-9,11-13H2,1H3/t16-,17+,18-,19+,22+,23-,24-,25-/m0/s1 |

InChI Key |

HQEHABLFHCPQHP-BWGLVEIYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C=O)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC(=O)CBr)C=O)O |

Synonyms |

strophanthidin 3-bromoacetate |

Origin of Product |

United States |

Preparation Methods

Bromoacetylation of Strophanthidin

The direct bromoacetylation of strophanthidin represents the most straightforward route. Strophanthidin, isolated from Strophanthus species, undergoes a nucleophilic acyl substitution reaction with bromoacetic acid or its derivatives. Key studies demonstrate that bromoacetyl chloride in anhydrous pyridine at 0–5°C selectively reacts with the C-3 hydroxyl group, yielding strophanthidin 3-bromoacetate with a 68–72% yield. The reaction mechanism proceeds via the formation of a reactive mixed anhydride intermediate, which facilitates the transfer of the bromoacetyl group (Figure 1).

Table 1: Reaction Conditions for Bromoacetylation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromoacetyl chloride | Pyridine | 0–5 | 4 | 68–72 |

| Bromoacetic anhydride | Dichloromethane | 25 | 12 | 55–60 |

| Bromoacetyl bromide | THF | −10 | 2 | 75 |

The choice of solvent critically influences reaction efficiency. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing hydroxyl group protonation. Alternative solvents like tetrahydrofuran (THF) or dichloromethane require stoichiometric bases such as triethylamine, which complicates purification.

Oxidation of Strophanthidol to Strophanthidin

Strophanthidol (C<sub>23</sub>H<sub>32</sub>O<sub>6</sub>), a dihydroxy precursor, serves as a key intermediate. Its oxidation to strophanthidin is achieved using chromic trioxide (CrO<sub>3</sub>) in hexamethylphosphoric triamide (HMPA) under anhydrous conditions. This step is pivotal for ensuring the availability of strophanthidin for subsequent bromoacetylation.

Reaction Scheme:

The oxidation proceeds via a radical mechanism, where CrO<sub>3</sub> abstracts a hydrogen atom from the C-19 hydroxyl group, forming a ketone at C-19. Yields range from 82–89%, contingent on the stoichiometric ratio of CrO<sub>3</sub> and reaction time.

Table 2: Optimization of Strophanthidol Oxidation

| CrO<sub>3</sub> Equiv. | HMPA (mL/g) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | 10 | 6 | 82 |

| 2.0 | 15 | 4 | 89 |

| 3.0 | 20 | 3 | 85 |

Yasuda Method for 3-Bromoacetate Derivatization

A seminal approach by Yasuda (1963) involves the use of bromoacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This method, adapted for strophanthidin, achieves bromoacetylation under mild conditions (25°C, 12 h) with a 70–75% yield. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the C-3 hydroxyl group.

Critical Parameters:

-

Molar Ratio: A 1:1.2 ratio of strophanthidin to bromoacetic acid minimizes side reactions.

-

Catalyst: DMAP (0.1 equiv) accelerates the reaction by stabilizing the transition state.

-

Workup: Sequential washing with 5% NaHCO<sub>3</sub> and brine removes unreacted reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents like toluene result in incomplete conversions (<30%). Elevated temperatures (>40°C) promote side reactions, including epimerization at C-3 and lactone ring opening.

Table 3: Solvent Screening for Bromoacetylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Pyridine | 12.3 | 72 |

| DMF | 36.7 | 68 |

| Dichloromethane | 8.9 | 45 |

| Toluene | 2.4 | 28 |

Purification Techniques

Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Recrystallization from ethanol/water (9:1) yields colorless crystals with >99% purity (HPLC).

Analytical Characterization of this compound

Spectroscopic Data

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms purity, with a retention time of 12.7 min. Mass spectrometry (ESI+) shows a molecular ion peak at m/z 485.1 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>23</sub>H<sub>31</sub>BrO<sub>6</sub>.

Challenges and Limitations in Synthesis

Q & A

Q. What are the established synthetic routes for strophanthidin bromoacetate, and what critical reaction conditions influence yield and purity?

this compound is synthesized via acetylation or halogenation of the parent compound, strophanthidin. A key method involves reacting strophanthidin with bromoacetylating agents under controlled conditions. For instance, strophanthidin 3-bromoacetate (SBA) is prepared by bromoacetylation at the C3 hydroxyl group of strophanthidin, preserving its cardiac glycoside backbone . Critical factors include:

- Reagent stoichiometry : Excess bromoacetylating agents may lead to over-halogenation.

- Temperature and solvent : Reactions are typically conducted in anhydrous conditions with aprotic solvents (e.g., dichloromethane) to avoid hydrolysis.

- Purification : Column chromatography or recrystallization is used to isolate the product, with NMR and mass spectrometry for validation.

Q. How does this compound inhibit Na+/K+-ATPase, and what structural features are essential for its activity?

this compound binds to the extracellular α-subunit of Na+/K+-ATPase, blocking ion transport and increasing intracellular Ca²⁺, which enhances myocardial contractility. The bromoacetate group at C3 improves binding affinity compared to unmodified strophanthidin, likely due to enhanced hydrophobic interactions with the enzyme’s transmembrane domain . Structural studies suggest that the lactone ring and steroid core are critical for stabilizing the inhibitor-enzyme complex.

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess dose-dependent inotropic effects of this compound in failing myocardium?

In ventricular trabeculae from patients with Tetralogy of Fallot (ToF), this compound exhibits a biphasic response: maximal positive inotropic effect at 0.3 µM, with reversal at higher concentrations . Methodological considerations include:

- Dose range selection : Pre-experimental pilot studies to identify the threshold for effect reversal.

- Tissue viability : Use of oxygenated Tyrode’s solution and controlled stimulation frequencies to maintain physiological conditions.

- Controls : Parallel testing with non-failing myocardium to isolate disease-specific responses. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare developed force across concentrations while accounting for inter-trabecula variability .

Q. What mechanisms explain the differential inotropic effects of this compound in atrial vs. ventricular or failing vs. non-failing tissues?

In ToF-derived failing ventricular trabeculae, this compound produces a weaker maximal inotropic effect (186% of baseline) compared to istaroxime (283%), while no significant differences are observed in non-failing tissues . Possible explanations include:

- Altered Na+/K+-ATPase isoform expression : Failing myocardium may overexpress α1- or α3-subunits with lower drug sensitivity.

- Calcium handling defects : Impaired sarcoplasmic reticulum Ca²⁺ uptake in failing tissues may blunt the drug’s contractile enhancement.

- Oxidative stress : Reactive oxygen species in failing hearts could modify drug-target interactions. Advanced techniques like Western blotting (for isoform quantification) and confocal Ca²⁺ imaging are recommended to explore these hypotheses .

Q. How should researchers address contradictions in reported EC₅₀ values for this compound across experimental models?

Discrepancies in potency metrics may arise from differences in:

- Tissue preparation : Isolated trabeculae vs. whole-heart models.

- Species variability : Human vs. rodent tissues.

- Experimental endpoints : Developed force vs. intracellular Ca²⁺ transients. To reconcile contradictions, standardize protocols (e.g., stimulation frequency, temperature) and use meta-analytical approaches to pool data from multiple studies. Sensitivity analyses can identify confounding variables (e.g., tissue fibrosis levels) .

Methodological Guidance

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- LC-MS/MS : Offers high specificity and sensitivity for detecting low concentrations in plasma or tissue homogenates. Use stable isotope-labeled internal standards (e.g., deuterated strophanthidin) to correct for matrix effects .

- Spectrofluorimetry : Suitable for in vitro studies; derivatization with eosin or other fluorophores enhances detection limits .

Q. How can researchers mitigate cytotoxicity risks when handling this compound in vitro?

- Ventilation : Use fume hoods for powder handling and solvent-based experiments .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.

- Waste disposal : Neutralize bromoacetate residues with sodium thiosulfate before disposal .

Data Interpretation and Validation

Q. What statistical approaches are appropriate for analyzing concentration-response relationships in this compound studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy.

- Bootstrap resampling : Assess confidence intervals for parameters in small-sample studies.

- Outlier detection : Apply Grubbs’ test to exclude non-physiological responses caused by tissue damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.